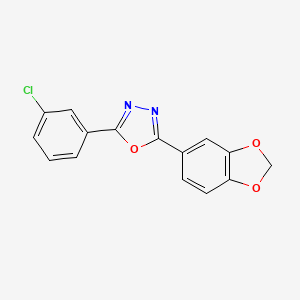![molecular formula C18H19NO4S B5510697 Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B5510697.png)
Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family.
Mécanisme D'action
Target of Action
It’s known that thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
Given the diverse pharmacological properties of thiophene derivatives, it can be inferred that the compound may have a significant impact at the molecular and cellular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate, often involves the Gewald reaction. This reaction is a condensation process between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically include the use of a base such as potassium t-butoxide under microwave irradiation .
Industrial Production Methods
Industrial production methods for thiophene derivatives may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(2-methoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxylate: Another thiophene derivative with similar biological activities.
Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate: Known for its antimicrobial and anticancer properties.
Uniqueness
Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .
Propriétés
IUPAC Name |
ethyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-3-23-18(21)15-13-5-4-6-14(13)24-17(15)19-16(20)11-7-9-12(22-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQGLSURUFFUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510615.png)
![7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5510617.png)
![2-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510619.png)
![2-[(2-Methoxy-5-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B5510622.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-pyridin-2-ylacetamide](/img/structure/B5510623.png)
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5510628.png)


![5-(5-methylfuran-2-yl)-N-[1-[2-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5510650.png)
![N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510656.png)
![N'-{(3S*,4R*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5510664.png)
![3-{3-[3-(dimethylamino)-1-pyrrolidinyl]propyl}-8-(4-piperidinyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5510679.png)
![[(3R*,5R*)-5-(1-pyrrolidinylmethyl)-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5510681.png)

